molecular formula C14H19ClN2O3 B12760719 3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime CAS No. 192658-19-8

3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime

Cat. No.: B12760719
CAS No.: 192658-19-8
M. Wt: 298.76 g/mol
InChI Key: NRQVCLNXMRZUFQ-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the condensation of hydroxylamine with aldehydes or ketones

Preparation Methods

The synthesis of 3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime typically involves the reaction of 3-methoxy-3-methyl-2-pentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction is carried out under reflux conditions to facilitate the formation of the oxime . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime undergoes various chemical reactions, including:

Scientific Research Applications

3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems .

Comparison with Similar Compounds

Similar compounds to 3-Methoxy-3-methyl-2-pentanone O-(((4-chlorophenyl)amino)carbonyl)oxime include other oxime derivatives, such as:

    Acetone oxime: Known for its use as a reagent in organic synthesis.

    Benzaldoxime: Studied for its potential biological activities.

    Cyclohexanone oxime:

Properties

CAS No.

192658-19-8

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

[(Z)-(3-methoxy-3-methylpentan-2-ylidene)amino] N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C14H19ClN2O3/c1-5-14(3,19-4)10(2)17-20-13(18)16-12-8-6-11(15)7-9-12/h6-9H,5H2,1-4H3,(H,16,18)/b17-10-

InChI Key

NRQVCLNXMRZUFQ-YVLHZVERSA-N

Isomeric SMILES

CCC(C)(/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C)OC

Canonical SMILES

CCC(C)(C(=NOC(=O)NC1=CC=C(C=C1)Cl)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.